molecular formula C16H16O2 B567900 3-(3,5-Dimethylphenyl)phenylacetic acid CAS No. 1334500-03-6

3-(3,5-Dimethylphenyl)phenylacetic acid

Cat. No.: B567900
CAS No.: 1334500-03-6
M. Wt: 240.302
InChI Key: OEYCTWRGFOPQOG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)phenylacetic acid is a high-purity synthetic organic acid intended for research and development purposes. As a derivative of phenylacetic acid—a compound with known applications in pharmaceutical synthesis and as a metabolic intermediate —this chemical serves as a valuable building block in medicinal chemistry. Its structure, featuring a biphenyl core with dimethyl substitutions, makes it a potential intermediate for developing novel small-molecule inhibitors, receptor ligands, and other bioactive compounds. Researchers can utilize it in structure-activity relationship (SAR) studies, particularly in modulating compound lipophilicity and steric properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCTWRGFOPQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716594
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-03-6
Record name [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs of 3-(3,5-dimethylphenyl)phenylacetic acid and their substituent effects:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 3,5-dimethyl on benzene ring C₁₀H₁₂O₂ Intermediate in fine chemicals, pharmaceuticals
3,5-Dichlorophenylacetic acid 3,5-dichloro on benzene ring C₈H₆Cl₂O₂ Higher acidity due to electron-withdrawing Cl; used in agrochemicals
3,5-Bis(trifluoromethyl)phenylacetic acid 3,5-CF₃ groups C₁₀H₈F₆O₂ Enhanced lipophilicity; applications in fluorinated drug design
3,5-Diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid (Vb) 3,5-I; 4-phenoxy-OH C₁₄H₁₀I₂O₄ Radiocontrast agent precursor; bulky substituents reduce metabolic stability
Phenylacetic acid No substituents C₈H₈O₂ Biomarker in cancer studies; simpler structure with lower steric hindrance
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) in this compound increase the electron density of the aromatic ring, enhancing stability in radical reactions compared to electron-withdrawing groups like Cl or CF₃ .
  • Lipophilicity : The trifluoromethyl (CF₃) groups in 3,5-bis(trifluoromethyl)phenylacetic acid significantly increase lipophilicity (logP > 3), favoring blood-brain barrier penetration, whereas methyl groups provide moderate hydrophobicity (logP ~2.5) .
  • Biological Activity : Phenylacetic acid (unsubstituted) is associated with upregulated levels in cancer biomarkers , whereas halogenated analogs (e.g., 3,5-dichloro) show pesticidal activity due to enhanced electrophilicity .

Biological Activity

3-(3,5-Dimethylphenyl)phenylacetic acid, with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

The compound features a phenylacetic acid backbone with two methyl groups positioned on one of the phenyl rings. This structural configuration may influence its interaction with biological systems and its overall activity.

Biochemical Pathways
this compound is involved in the catabolism of aromatic compounds. It acts as a substrate for enzymes such as phenylacetate-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in aromatic compound degradation. This mechanism suggests that the compound may play a role in modulating metabolic pathways associated with aromatic compounds.

Cellular Effects
Research indicates that this compound can significantly influence cellular functions by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in metabolic pathways related to aromatic compounds, leading to alterations in cellular metabolism.

Dosage Effects
The effects of this compound are dose-dependent. Low doses may promote beneficial metabolic effects, while high doses can induce toxicity or disrupt normal cellular functions. This highlights the importance of dosage in therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description
Enzyme Interaction Acts as a substrate for phenylacetate-CoA ligase
Gene Expression Modulation Influences genes involved in aromatic compound metabolism
Cell Signaling Modulates various signaling pathways affecting cellular functions
Toxicity Profile Exhibits dose-dependent toxicity; low doses beneficial, high doses toxic

Case Studies

  • Metabolic Pathway Analysis
    In laboratory settings, studies have shown that this compound can stabilize certain metabolic intermediates when introduced into cell cultures. Over time, its stability was noted to decrease under prolonged exposure, leading to altered metabolic outcomes.
  • Animal Model Studies
    In animal models, varying dosages were administered to observe physiological responses. At lower concentrations, enhancements in metabolic efficiency were recorded; however, at higher concentrations, significant disruptions in normal metabolic processes were observed, indicating potential toxicity.

Applications in Scientific Research

This compound has several applications across different fields:

  • Chemistry: Utilized as a reactant in organic synthesis and complex molecule preparation.
  • Biology: A subject of study for understanding biochemical pathways involving phenylacetic acid derivatives.
  • Medicine: Investigated for therapeutic potential due to its biological effects on cellular systems.
  • Industry: Employed in producing various chemicals and materials .

Q & A

Q. What are the primary synthetic routes for 3-(3,5-Dimethylphenyl)phenylacetic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. Key parameters include catalyst type (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature (typically 80–100°C). Yield optimization requires careful control of stoichiometry and exclusion of oxygen .

Q. Which enzymes interact with this compound, and what functional roles do these interactions serve?

The compound acts as a substrate for phenylacetate-CoA ligase , catalyzing its conversion to phenylacetyl-CoA—a critical intermediate in aromatic compound degradation. This interaction facilitates studies on microbial catabolism or metabolic engineering .

Q. How does this compound influence cellular metabolism and gene expression?

In vitro studies show dose-dependent modulation of genes involved in aryl hydrocarbon receptor (AhR) pathways and xenobiotic metabolism. Transcriptomic profiling via RNA-seq is recommended to map regulatory networks .

Q. What is the stability profile of this compound under standard laboratory conditions?

The compound remains stable at 4°C in anhydrous solvents (e.g., DMSO) for ≤6 months. Degradation occurs under prolonged exposure to light, moisture, or acidic/alkaline conditions, necessitating regular HPLC purity checks .

Q. Which metabolic pathways are perturbed by this compound in mammalian systems?

It alters phenylalanine/tyrosine degradation pathways , increasing urinary excretion of homogentisic acid in rodent models. Targeted metabolomics (LC-MS/MS) is advised to quantify flux changes .

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura coupling for gram-scale synthesis while minimizing palladium residues?

Advanced strategies include:

  • Catalyst screening : PdCl₂(dppf) reduces metal leaching vs. Pd(PPh₃)₄.
  • Solvent systems : Aqueous ethanol improves yield (85–92%) and simplifies purification.
  • Post-reaction treatments : Solid-phase extraction with thiol-functionalized silica removes residual Pd .

Q. How should contradictory findings on enzyme inhibition vs. activation be resolved?

Contradictions may arise from assay conditions (e.g., pH, cofactors). Validate via:

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} under standardized buffers.
  • Structural analysis : Molecular docking (AutoDock Vina) identifies binding site interactions .

Q. What methodologies determine dosage thresholds for therapeutic vs. toxic effects in vivo?

Use dose-response modeling (e.g., PROAST software) with endpoints like hepatic CYP450 induction (RT-qPCR) or serum metabolome shifts. Rodent studies indicate a safety margin of 10–50 mg/kg before hepatotoxicity .

Q. How do temporal degradation products impact long-term cellular assays?

Degradation generates 3,5-dimethylbenzoic acid , which may confound results. Mitigate via:

  • Stability monitoring : Weekly LC-MS analysis of stock solutions.
  • Fresh preparation : Use within 72 hours for sensitive assays (e.g., electrophysiology) .

Q. What techniques validate subcellular localization in target tissues?

Combine confocal microscopy (fluorescently tagged analogs) with subcellular fractionation (differential centrifugation). Studies suggest mitochondrial accumulation in hepatocytes, influencing oxidative stress responses .

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